molecular formula C8H8ClNO3 B1349721 2-(Chloromethyl)-1-methoxy-4-nitrobenzene CAS No. 93-06-1

2-(Chloromethyl)-1-methoxy-4-nitrobenzene

Cat. No.: B1349721
CAS No.: 93-06-1
M. Wt: 201.61 g/mol
InChI Key: SSYDSTKMOYVTMW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring a chloromethyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene typically involves the chloromethylation of 1-methoxy-4-nitrobenzene. This can be achieved through the reaction of 1-methoxy-4-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl cation, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Reduction: The major product is 2-(Aminomethyl)-1-methoxy-4-nitrobenzene.

    Oxidation: The major product is 2-(Chloromethyl)-1-methoxy-4-nitrobenzoic acid.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chloromethyl group. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1-methoxybenzene
  • 2-(Chloromethyl)-4-nitrobenzene
  • 1-Methoxy-4-nitrobenzene

Comparison: 2-(Chloromethyl)-1-methoxy-4-nitrobenzene is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to 2-(Chloromethyl)-1-methoxybenzene, the nitro group in this compound increases its electrophilicity, making it more reactive towards nucleophiles. Similarly, the presence of the methoxy group in this compound makes it more electron-rich compared to 2-(Chloromethyl)-4-nitrobenzene, affecting its reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

2-(chloromethyl)-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDSTKMOYVTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368886
Record name 2-(chloromethyl)-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-06-1
Record name 2-(chloromethyl)-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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